[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol
Overview
Description
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities and are known to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to inhibit soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit sEH, thereby affecting the metabolism of endogenous chemical mediators .
Biochemical Pathways
Given that pyrazole derivatives can inhibit seh, it’s plausible that this compound could impact the metabolic pathways of endogenous chemical mediators .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on human cell lines .
Safety and Hazards
Future Directions
Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . Several drugs currently on the market have this heterocycle as the key structural motif, and some have been approved for the treatment of different types of cancer . Therefore, the future directions of research on “[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol” and its derivatives could be focused on exploring their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with a suitable benzaldehyde derivative under specific conditions. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds share a similar pyrazole core and exhibit a range of biological activities.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with notable biological properties.
Uniqueness
[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol stands out due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce both autophagy and apoptosis in cancer cells highlights its potential as a multifaceted therapeutic agent.
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJSWDSNWXXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640188 | |
Record name | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-20-0 | |
Record name | [4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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